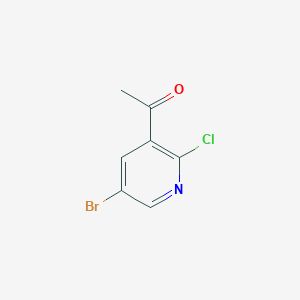

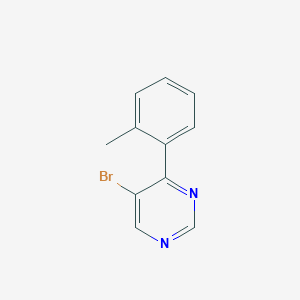

5-Bromo-4-o-tolylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-o-tolylpyrimidine is a brominated pyrimidine derivative, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. The presence of the bromo substituent on the pyrimidine ring makes these compounds particularly useful as intermediates in the synthesis of various pyrimidine-based structures.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to create substituted pyrimidine compounds . Another example includes the synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine, which upon reaction with ammonia, leads to regioselective displacement and the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . These methods demonstrate the versatility of bromopyrimidines as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of bromopyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a regioselective reaction product, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined, revealing a monoclinic crystal system and intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was confirmed by X-ray single crystal diffraction, and its intermolecular interactions were analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

Bromopyrimidines can undergo various chemical reactions, making them valuable synthetic intermediates. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines yields 4-amino-5-bromo-2-substituted aminopyrimidines . Additionally, the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines involves the alkylation of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, followed by deprotection to afford the final brominated pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidines can be characterized using various spectroscopic and computational methods. For example, 5-bromo-2-hydroxy pyrimidine was studied using spectroscopic techniques like FT-IR, FT-RAMAN, NMR, and UV-Vis, along with density functional theory (DFT) calculations to determine molecular geometry, vibrational wavenumbers, and electronic properties . The thermal stability of these compounds can also be assessed, as demonstrated by the good thermal stability of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole up to 215°C .

Applications De Recherche Scientifique

- Scientific Field: Cancer Research

- Summary of the Application: The compound “5-Bromo-4-thiouracil” is being researched as a potential radiosensitizer in cancer treatment . Radiosensitizers are substances that make tumor cells more susceptible to radiation therapy.

- Methods of Application: The study involved electron attachment to 5-bromo-4-thiouracil (BrSU), a uracil derivative, and 5-bromo-4-thio-2′-deoxyuridine (BrSdU), with an attached deoxyribose moiety via the N-glycosidic (N1-C) bond . Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .

- Results or Outcomes: The study found that BrSU predominantly captures low-energy electrons with kinetic energies near 0 eV, though the abundance of bromine anions was rather low compared to a similar experiment with bromouracil . The researchers suggest that, for this reaction channel, proton-transfer reactions in the transient negative ions limit the release of bromine anions .

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-4-(2-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)11-10(12)6-13-7-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDXNYDQDDAKED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650026 |

Source

|

| Record name | 5-Bromo-4-(2-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-o-tolylpyrimidine | |

CAS RN |

941294-34-4 |

Source

|

| Record name | 5-Bromo-4-(2-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)